molecular formula C14H18Br2N2 B14482112 1,1'-Diethyl-2,2'-bipyridin-1-ium dibromide CAS No. 65193-13-7

1,1'-Diethyl-2,2'-bipyridin-1-ium dibromide

Cat. No.: B14482112
CAS No.: 65193-13-7
M. Wt: 374.11 g/mol
InChI Key: OSWOJZMBAHHEOJ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide can be synthesized through the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction typically requires specific conditions, including the use of organic solvents and controlled temperatures.

Industrial Production Methods: Industrial production of 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide involves the reaction of 2,2’-bipyridine with dibromoethane. This method, developed by Imperial Chemical Industries, involves a cyclization reaction that produces the desired bipyridinium compound .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted bipyridinium derivatives and reduced forms of the compound, such as radical cations and neutral molecules .

Mechanism of Action

The mechanism of action of 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide involves its redox properties. The compound undergoes reversible one- and two-electron reductions, leading to the formation of radical cations and neutral molecules. These redox processes are accompanied by significant changes in the electronic absorption spectra, which are harnessed in various applications . The molecular targets and pathways involved include the bipyridinium ions, which exhibit controlled electrochemical behavior .

Comparison with Similar Compounds

  • Methyl viologen dichloride hydrate
  • Ethyl viologen diiodide
  • Ethyl viologen diperchlorate
  • Paraquat dichloride hydrate
  • Diquat dibromide monohydrate

Comparison: 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide is unique due to its specific redox properties and the ability to form stable radical cations. Compared to similar compounds like methyl viologen and paraquat, it offers distinct advantages in terms of stability and electrochemical behavior .

Properties

CAS No.

65193-13-7

Molecular Formula

C14H18Br2N2

Molecular Weight

374.11 g/mol

IUPAC Name

1-ethyl-2-(1-ethylpyridin-1-ium-2-yl)pyridin-1-ium;dibromide

InChI

InChI=1S/C14H18N2.2BrH/c1-3-15-11-7-5-9-13(15)14-10-6-8-12-16(14)4-2;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

OSWOJZMBAHHEOJ-UHFFFAOYSA-L

Canonical SMILES

CC[N+]1=CC=CC=C1C2=CC=CC=[N+]2CC.[Br-].[Br-]

Origin of Product

United States

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